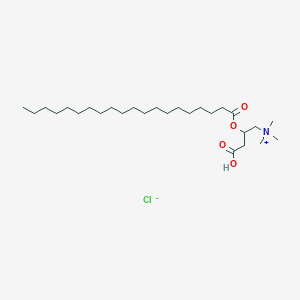

DL-Arachidoyl carnitine chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

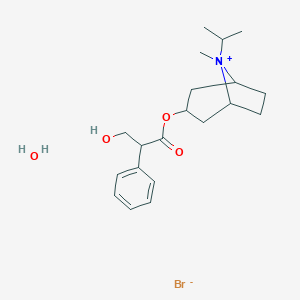

DL-Arachidoyl carnitine chloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds, such as DL-carnitine hydrochloride and its derivatives, which can provide insights into the properties and behavior of DL-Arachidoyl carnitine chloride. DL-carnitine hydrochloride is a derivative of carnitine, a quaternary ammonium compound involved in lipid metabolism, particularly in the transport of fatty acids across the mitochondrial membrane .

Synthesis Analysis

The synthesis of DL-aminocarnitine and acetyl-DL-aminocarnitine, which are structurally related to DL-Arachidoyl carnitine chloride, has been reported. These compounds are synthesized from carnitine and have been shown to interact with carnitine acyltransferases . Although the exact synthesis of DL-Arachidoyl carnitine chloride is not described, it likely involves the esterification of carnitine with arachidoyl chloride.

Molecular Structure Analysis

The molecular structure of DL-carnitine hydrochloride has been determined using X-ray diffraction, revealing a cationic form of the carnitine molecule with a trans-zigzag skeletal configuration . This information is relevant as it provides a basis for understanding the structural aspects of carnitine derivatives, including DL-Arachidoyl carnitine chloride.

Chemical Reactions Analysis

DL-Aminocarnitine and acetyl-DL-aminocarnitine have been shown to be potent inhibitors of carnitine acyltransferases, which are enzymes involved in the metabolism of fatty acids . These findings suggest that DL-Arachidoyl carnitine chloride may also interact with these enzymes, potentially inhibiting their activity and affecting lipid metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-Arachidoyl carnitine chloride are not directly reported in the provided papers. However, the properties of carnitine and its derivatives, such as solubility, melting point, and stability, can be inferred from the structural characteristics and the behavior of similar compounds like DL-carnitine hydrochloride . Carnitine's role in lipid metabolism and its ability to form esters with fatty acids suggest that DL-Arachidoyl carnitine chloride would be amphiphilic, with both hydrophilic and lipophilic properties.

Safety And Hazards

DL-Arachidoyl carnitine chloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Relevant Papers One paper found that the presence of arachidonoyl-carnitine (C20:4) was significantly associated with increased glucose and was nominally associated with decreased plasma HDL-C and with less blood pressure lowering after adjustment . Another paper discussed the function, detection, and alteration of acylcarnitine metabolism in hepatocellular carcinoma .

Propriétés

IUPAC Name |

(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOCROGCULHZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647366 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

CAS RN |

149116-07-4 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)